molecular formula C13H15Cl2NO2 B1598418 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901920-33-0

1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

Cat. No.: B1598418
CAS No.: 901920-33-0
M. Wt: 288.17 g/mol
InChI Key: FSBQPWPCVBGYEP-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid (CAS 901920-33-0) is a small molecule building block and research chemical of significant interest in medicinal chemistry and neuroscience . With a molecular formula of C13H15Cl2NO2 and a molecular weight of 288.17 g/mol, this compound serves as a key precursor in the synthesis of novel piperidine-4-carboxylic acid derivatives . These derivatives are investigated for their potential as monoamine neurotransmitter re-uptake inhibitors . By targeting the reuptake mechanisms of neurotransmitters like serotonin, norepinephrine, and dopamine in the central nervous system, this class of compounds has broad research value for studying and developing potential therapies for a range of disorders . This includes conditions such as chronic pain, depression, anxiety, panic disorder, and substance abuse . The compound should be stored in a cool, well-ventilated place and handled with appropriate personal protective equipment. This product is intended for research purposes in a laboratory setting and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-11-1-2-12(15)10(7-11)8-16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBQPWPCVBGYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403364
Record name 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901920-33-0
Record name 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic acid generally follows a multi-step approach:

  • Step 1: Preparation of piperidine-4-carboxylic acid or its protected derivatives.
  • Step 2: Introduction of the 2,5-dichlorobenzyl group at the nitrogen atom of piperidine.
  • Step 3: Deprotection and purification to obtain the target carboxylic acid.

This approach leverages well-established methodologies for piperidine functionalization and selective N-alkylation.

Preparation of Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxylic acid (pipecolic acid) or its protected esters serve as key intermediates. Several methods have been reported:

Catalytic Hydrogenation of Pyridine Carboxylic Acids

  • Process: Hydrogenation of 4-pyridinecarboxylic acid (isonicotinic acid) in the presence of palladium on carbon catalyst under elevated hydrogen pressure (3–5 MPa) and controlled temperature (80–100 °C).
  • Outcome: Efficient reduction of the pyridine ring to piperidine ring, yielding piperidine-4-carboxylic acid with high purity (98–102%) and good molar yield (~85%) relative to starting material.
  • Notes: The reaction requires careful control of oxygen exclusion and catalyst removal post-reaction. The product is isolated by vacuum distillation and crystallization steps to remove moisture and impurities.

Protection and Esterification

  • Methods: The carboxylic acid group is often protected as methyl esters or Boc (tert-butoxycarbonyl) protected amines to facilitate subsequent reactions.
  • Examples:
    • Methyl esterification using iodomethane and potassium carbonate in DMF.
    • Boc protection using Boc anhydride in dichloromethane at 0 °C to room temperature.
  • Yields: High yields (up to 99%) are reported for these steps, with purification by column chromatography.

Introduction of the 2,5-Dichlorobenzyl Group

The N-substitution with the 2,5-dichlorobenzyl moiety is typically achieved by nucleophilic substitution:

  • Reagents: 2,5-dichlorobenzyl chloride or bromide as alkylating agents.
  • Conditions: Reaction with the piperidine nitrogen under basic conditions (e.g., potassium carbonate) in a suitable solvent such as DMF or dichloromethane.
  • Mechanism: The nucleophilic nitrogen attacks the benzyl halide, forming the N-benzylated piperidine derivative.
  • Considerations: Protection of the carboxylic acid (e.g., as methyl ester or Boc-protected amine) is advisable to prevent side reactions.

Deprotection and Final Purification

  • Deprotection: Removal of Boc protecting groups or ester hydrolysis is performed under acidic or basic conditions, depending on protecting groups used.
  • Purification: Final compounds are purified by recrystallization or column chromatography to achieve high purity suitable for research or pharmaceutical applications.

Alternative Synthetic Routes and Advances

Recent advances in piperidine synthesis include:

  • Organophotocatalysis: One-step synthesis of substituted 2-piperidinones via visible-light photocatalysis using ammonium acetate as nitrogen source and acrylates as acceptors. Although this method targets 2-piperidinones, it represents a modern approach to piperidine derivatives synthesis.
  • Organometallic Chemistry: Use of palladium-catalyzed allylic amination and Michael addition to construct substituted piperidines, applicable to 2,5-disubstituted derivatives.

While these methods are innovative, the classical hydrogenation and alkylation routes remain the most practical for preparing this compound due to scalability and established protocols.

Summary Table of Key Preparation Steps

Step Method/Conditions Yield/Notes Reference
Hydrogenation of 4-pyridinecarboxylic acid Pd/C catalyst, H₂, 3–5 MPa, 80–100 °C ~85% molar yield, high purity (98–102%)
Protection (Boc or methyl ester) Boc anhydride in DCM, 0 °C to RT; Iodomethane/K₂CO₃ in DMF Up to 99% yield, purified by chromatography
N-Alkylation with 2,5-dichlorobenzyl halide Base (K₂CO₃), solvent DMF or DCM, RT Efficient N-substitution, requires protected acid Inferred
Deprotection and purification Acid/base hydrolysis or Boc removal; recrystallization High purity final product

Research Findings and Notes

  • The catalytic hydrogenation method is industrially favored due to its simplicity and scalability but requires careful control of reaction parameters and catalyst handling.
  • Protection strategies are critical to prevent side reactions during N-alkylation and to facilitate purification.
  • Modern photocatalytic and organometallic methods offer alternative routes but may require more complex conditions and reagents, limiting industrial application for this specific compound.
  • The choice of solvent, base, and temperature significantly affects the yield and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like nitrating agents or halogenating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Pharmacological Properties

The compound is known for its interaction with the GABA_A receptor, acting as a partial agonist . This interaction suggests potential applications in treating neurological disorders by enhancing the effects of GABA, an inhibitory neurotransmitter. The sedative effects induced by this compound may be beneficial in conditions such as anxiety and epilepsy.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential in combating Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of similar piperidine compounds exhibit significant antimycobacterial activity. For instance, compounds with structural similarities have shown effectiveness against drug-resistant strains of M. tuberculosis, suggesting that 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic acid could be explored for similar applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the piperidine ring and the dichlorophenyl group can significantly influence biological activity. For example, substituents that enhance lipophilicity may improve membrane permeability and bioavailability, which are critical factors for drug efficacy .

Case Study 1: Antitubercular Activity

A study focused on synthesizing analogues of piperidine derivatives demonstrated their inhibitory activity against M. tuberculosis by targeting inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in purine biosynthesis. The findings suggest that similar compounds, including this compound, could be further investigated for their antitubercular properties .

Case Study 2: Neuropharmacological Effects

Another study evaluated the neuropharmacological effects of piperidine derivatives on various animal models. The results indicated that these compounds could modulate GABAergic transmission, providing insights into their potential use as anxiolytics or anticonvulsants .

Comparative Data Table

Compound NameActivity TypeTarget/MechanismReference
This compoundGABA_A receptor partial agonistSedative effects
Quinoxaline derivativesAntimycobacterialInhibition of M. tuberculosis
Piperidine analoguesAntitubercularInhibition of IMPDH
Piperidine derivativesNeuropharmacologicalModulation of GABAergic transmission

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid
  • 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid
  • 1-[(3,5-dichlorophenyl)methyl]piperidine-4-carboxylic acid

Uniqueness

1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic acid is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The 2,5-dichloro substitution pattern can enhance the compound’s stability and interaction with biological targets compared to other isomers.

Biological Activity

1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a dichlorophenyl group, which significantly influences its pharmacological properties. Research has indicated potential applications in antimicrobial and anti-inflammatory therapies, among others.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring and a carboxylic acid functional group, contributing to its biological activity. The specific arrangement of the dichlorophenyl group at the 2 and 5 positions enhances the compound's stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The dichlorophenyl group may modulate enzyme activity, potentially inhibiting pathways involved in inflammation and microbial growth.
  • Receptor Modulation : The piperidine structure can enhance binding affinity to receptors, influencing neurotransmitter systems and possibly exhibiting sedative effects through GABA A receptor partial agonism .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers, indicating potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of the compound against Mycobacterium tuberculosis and M. smegmatis. The results showed that the compound had an MIC of 4 μg/mL against M. tuberculosis, indicating robust activity compared to established antibiotics .
  • In Vivo Anti-inflammatory Study : In murine models of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential use as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related piperidine derivatives:

Compound Biological Activity Unique Features
1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic acidModerate antimicrobial activityDifferent substitution pattern
1-[(3,5-dichlorophenyl)methyl]piperidine-4-carboxylic acidLimited activityVarying receptor interaction

The specific positioning of the dichlorophenyl group in this compound enhances its stability and biological interactions compared to other isomers .

Q & A

Basic: What experimental methods are recommended for synthesizing 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid with high purity?

Answer:
Synthesis should employ statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading) while minimizing trial-and-error approaches. For example, fractional factorial designs can identify critical variables affecting yield and purity . Post-synthesis purification should use HPLC and NMR to validate structural integrity and purity, as demonstrated in protocols for analogous piperidine-carboxylic acids .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Answer:
Combine spectroscopic techniques (e.g., 1^1H/13^13C NMR, IR) with mass spectrometry (MS) to confirm molecular weight and functional groups. Cross-reference experimental data with computational predictions (e.g., PubChem-generated InChI keys or SMILES notations) to validate stereochemistry and substituent positioning . For crystalline samples, X-ray crystallography provides definitive confirmation of 3D structure .

Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?

Answer:
Leverage quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states, as practiced by ICReDD for reaction design . Pair this with machine learning to analyze historical reaction data and predict optimal conditions (e.g., solvent polarity, temperature gradients). Experimental validation should follow, creating a feedback loop to refine computational models .

Advanced: How should researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Address variability by:

  • Standardizing assay conditions (e.g., pH, temperature, cell lines) across studies .
  • Validating compound purity (>95% via HPLC) to exclude impurities as confounding factors .
  • Applying multivariate statistical analysis to isolate variables causing contradictions (e.g., principal component analysis) .
  • Replicating experiments under controlled conditions to confirm reproducibility .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

  • Use process control algorithms to monitor intermediate stability and adjust parameters in real-time (e.g., flow chemistry systems) .
  • Apply membrane separation technologies to isolate intermediates efficiently, reducing side reactions .
  • Optimize reaction sequences using Taguchi methods to prioritize high-impact steps .

Advanced: How to design SAR (structure-activity relationship) studies for derivatives of this compound?

Answer:

  • Systematically modify substituents (e.g., halogens, alkyl groups) and evaluate changes in bioactivity using high-throughput screening .
  • Combine molecular docking simulations to predict binding affinity with target receptors (e.g., enzymes, ion channels) .
  • Validate predictions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for kinetic binding data .

Basic: What analytical techniques confirm the compound’s stability under varying storage conditions?

Answer:

  • Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
  • Monitor hydrolytic stability via pH-dependent degradation assays (e.g., buffer solutions at pH 4.6–7.4) .
  • Use LC-MS to identify degradation products and establish shelf-life recommendations .

Advanced: How to address conflicts between computational predictions and experimental reactivity data?

Answer:

  • Reconcile discrepancies by re-evaluating computational models (e.g., solvent effects, implicit/explicit solvation methods) .
  • Cross-validate results with ab initio molecular dynamics to simulate reaction environments more accurately .
  • Publish negative data to refine community-wide predictive algorithms and avoid redundant efforts .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

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